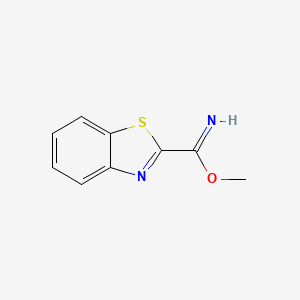

Methyl 1,3-benzothiazole-2-carboximidate

Description

Methyl 1,3-benzothiazole-2-carboximidate is a heterocyclic compound featuring a benzothiazole core fused with a carboximidate functional group. Benzothiazoles are widely studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs and related methodologies suggest its relevance in small-molecule refinement (e.g., via SHELX programs ) and synthetic organic workflows.

Properties

CAS No. |

57870-97-0 |

|---|---|

Molecular Formula |

C9H8N2OS |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

methyl 1,3-benzothiazole-2-carboximidate |

InChI |

InChI=1S/C9H8N2OS/c1-12-8(10)9-11-6-4-2-3-5-7(6)13-9/h2-5,10H,1H3 |

InChI Key |

SURSTESBRYKETI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights methyl esters and heterocyclic derivatives, enabling a structural and functional comparison. Key compounds include diterpene methyl esters (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) and thiadiazole-fused derivatives.

Structural and Functional Group Analysis

*Molecular weights for diterpenes are inferred from typical diterpene masses; values for this compound are calculated based on its formula (C₉H₈N₂OS).

Key Differences:

- Core Structure: this compound features a planar aromatic benzothiazole ring, contrasting with the non-aromatic diterpene frameworks of sandaracopimaric and torulosic acid esters. The thiadiazole derivative in shares heterocyclic features but lacks the carboximidate group.

- Applications : Diterpene esters are natural products used in resin analysis (e.g., PCA, GC) , while benzothiazole derivatives are typically synthetic intermediates for bioactive molecules.

Crystallographic and Computational Analysis

SHELX programs ( ) are widely used for small-molecule crystallography. If this compound were crystallized, SHELXL would likely refine its structure, while diterpene esters (e.g., compounds 4–12 in ) require similar tools for conformational analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.